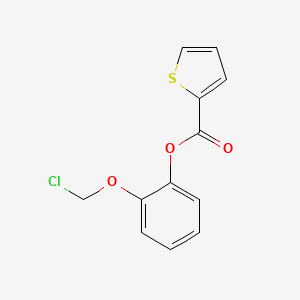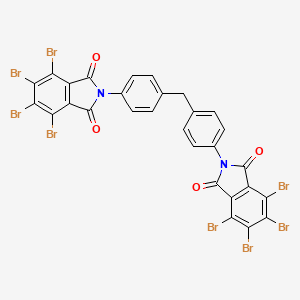
1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple bromine atoms in its structure makes it particularly interesting for research in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, followed by nucleophilic attack and tautomerization . Industrial production methods may involve high-throughput docking and optimization of reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of protein kinases, such as Casein Kinase 2 (CK2). It binds competitively to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to potential therapeutic effects in cancer and viral infections .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahalogeno-isoindole derivatives, such as:
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propanoic acid
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid
These compounds share similar structural features and inhibitory effects on protein kinases but differ in their specific halogen substitutions and side chains . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] lies in its specific bromine substitutions, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
32588-74-2 |
|---|---|
Molekularformel |
C29H10Br8N2O4 |
Molekulargewicht |
1089.6 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-2-[4-[[4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H10Br8N2O4/c30-18-14-15(19(31)23(35)22(18)34)27(41)38(26(14)40)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)39-28(42)16-17(29(39)43)21(33)25(37)24(36)20(16)32/h1-8H,9H2 |
InChI-Schlüssel |
RHFKNNBDKARGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br)N5C(=O)C6=C(C5=O)C(=C(C(=C6Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


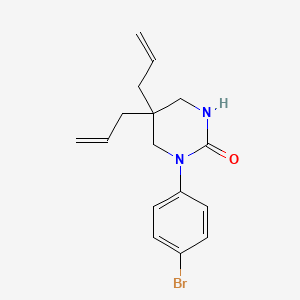
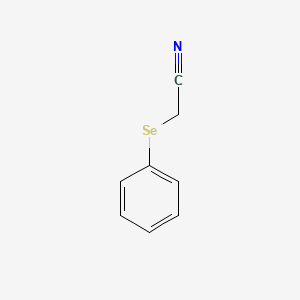
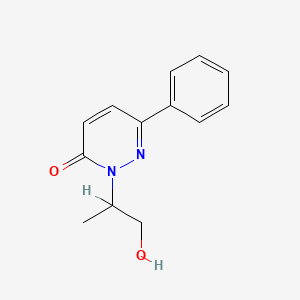

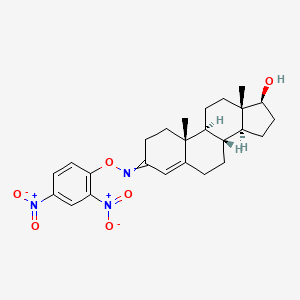
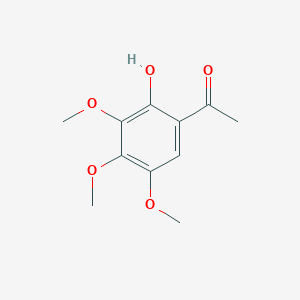


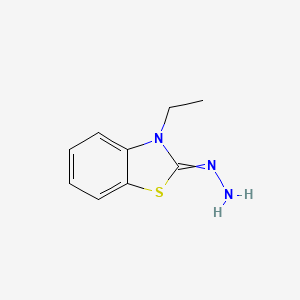
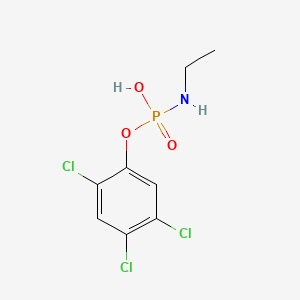
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

